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An In-Depth Technical Guide to the Characteristic IR Bands of Pyridine-2-Carboxamide

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of pyridine-2-
carboxamide (picolinamide), a vital structural motif in pharmaceutical and coordination
chemistry. Designed for researchers, scientists, and drug development professionals, this
document moves beyond a simple catalog of peaks to offer a comparative analysis grounded in
the principles of molecular vibration and electronic effects. We will dissect the key spectral
features, compare them against structural analogs to illuminate subtle yet significant
differences, and provide a robust experimental protocol for acquiring high-quality data.

The Vibrational Signature of Pyridine-2-
Carboxamide

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups
and elucidating molecular structure.[1] The spectrum of pyridine-2-carboxamide is rich with
information, dominated by the characteristic vibrations of its primary amide and pyridine ring
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moieties. A full assignment of its 39 fundamental vibrations has been achieved through a
combination of experimental spectroscopy and theoretical calculations.[2]

Key Vibrational Modes and Their Assignments

The most diagnostic IR bands for pyridine-2-carboxamide can be categorized as follows:

e N-H Stretching Vibrations (3500-3100 cm~1): As a primary amide, pyridine-2-carboxamide
typically displays two distinct bands in this region in dilute solution: an asymmetric N-H
stretch (vas N-H) near 3520 cm~* and a symmetric N-H stretch (vs N-H) around 3400 cm~1.[3]
However, in the solid state (e.g., KBr pellet or as a neat solid), extensive intermolecular
hydrogen bonding significantly broadens these bands and shifts them to lower
wavenumbers, often observed near 3350 and 3180 cm~1.[3] This hydrogen bonding is a
critical factor influencing the entire spectrum. The formation of co-crystals with dicarboxylic
acids, for instance, leads to a pronounced red shift in these N-H stretching vibrations,
indicating strong hydrogen bond interactions.[4]

e Amide | Band (=1670-1690 cm~12): This is one of the most intense and characteristic bands in
the spectrum. It arises primarily from the C=0 stretching vibration (v C=0).[5][€] Its position
is highly sensitive to the molecule's electronic and physical environment. In solid-phase
pyridine-2-carboxamide, this band is typically observed as a strong absorption around 1678
cm~1. The proximity of the electron-withdrawing pyridine nitrogen and the potential for
intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen subtly
influence this frequency compared to simple aromatic amides.

e Amide Il Band (=1620-1590 cm~1): This band is a result of the coupling between the N-H in-
plane bending (d N-H) and C-N stretching vibrations.[3][7] For primary amides in the solid
state, this band can appear in the 1655-1620 cm~1 region, often overlapping with or
appearing as a shoulder to the more intense Amide | band.[3] The Amide Il band is a key
indicator of the amide functional group and its sensitivity to hydrogen bonding makes it a
useful diagnostic tool.[7]

e Pyridine Ring Vibrations (=1600-1400 cm~1): The pyridine ring gives rise to several
characteristic bands due to C=C and C=N stretching vibrations.[8] These typically appear as
a series of sharp to medium intensity bands in the 1625-1430 cm~1 region.[8] For pyridine-2-
carboxamide, prominent ring stretching bands are expected and observed, providing a clear
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signature of the heterocyclic core. For example, in metal complexes, these bands are often
found around 1520 and 1482 cm~1.[9] Coordination to a metal center typically causes these
ring vibration bands to shift.[10]

e Fingerprint Region (<1400 cm~1): This region contains a wealth of complex vibrations,
including C-H in-plane and out-of-plane bending, C-C stretching, and other deformation
modes. While complex, specific bands can be assigned. For instance, the C-N stretching
vibration of aromatic amines is typically found in the 1350-1200 cm~! range.[11] The out-of-
plane N-H wagging of the primary amide group can also be observed as a broad band in the
900-700 cm~1 region.[3]

Comparative Analysis: The Devil is in the Details

To fully appreciate the unique spectral characteristics of pyridine-2-carboxamide, it is instructive
to compatre its IR spectrum with those of its structural isomers and a non-heterocyclic analog,
benzamide. This comparison highlights the profound influence of substituent position and the
presence of the pyridine nitrogen.

Pyridine-2-carboxamide vs. Benzamide

Replacing the phenyl ring of benzamide with a pyridine ring introduces an electron-withdrawing
nitrogen atom. This has two main consequences:

 Inductive Effect: The electronegative nitrogen atom inductively withdraws electron density
from the ring and, consequently, from the carboxamide group. This effect tends to strengthen
the C=0 bond, potentially leading to a slight increase in the Amide | frequency compared to
benzamide, all other factors being equal.

e Hydrogen Bonding: The nitrogen atom at position 2 introduces the possibility of
intramolecular hydrogen bonding between one of the amide N-H protons and the pyridine
nitrogen. This interaction can weaken the C=0 bond, causing a decrease in the Amide |
frequency.

In practice, the observed spectrum is a result of the interplay between these electronic effects
and the dominant intermolecular hydrogen bonding in the solid state.

Isomeric Effects: Pyridine-2-, 3-, and 4-Carboxamide
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The position of the carboxamide group on the pyridine ring significantly alters the molecule's
electronic properties and hydrogen bonding capabilities, leading to distinct IR spectra.[12][13]

Vibrational Mode

Pyridine-2-
carboxamide
(Picolinamide)

Pyridine-3-
carboxamide
(Nicotinamide)

Pyridine-4-
carboxamide
(Isonicotinamide)

~3350, 3180 cm*

Typically broad, H-

Typically broad, H-

v (N-H) ]

(Solid) bonded bonded
Amide | (v C=0) ~1678 cm1 ~1680 cm~! ~1670 cm!
Amide Il (& N-H) ~1620-1600 cm~1 ~1621 cm™1 ~1620 cm™1

Pyridine Ring (v
C=C/C=N)

~1590, 1575, 1470,

1435 cm™?

~1593, 1485, 1427

cm—t

~1600, 1555, 1490,
1415 cm™?

Key Distinction

Potential for
intramolecular H-

bonding.

No intramolecular H-
bonding with ring N.

Stronger
intermolecular H-
bonding network than

picolinamide.[12]

Data compiled from references[2][12][13][14]. Note that exact peak positions can vary with

sample preparation and physical form.

Detailed studies have shown that the intermolecular hydrogen bonds are stronger in

isonicotinamide than in picolinamide.[12] This is reflected in the vibrational frequencies and

demonstrates how IR spectroscopy can provide insight into supramolecular structures.

Experimental Protocol: Acquiring a High-Fidelity

Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps

for obtaining a high-quality solid-state IR spectrum using a modern Attenuated Total

Reflectance (ATR) FTIR spectrometer, which requires minimal sample preparation.

Workflow for ATR-FTIR Analysis
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Preparation Acquisition Processing & Analysis

Start Clean ATR Crystal Acquire Background Place Small Amount Apply Consistent Pressure Acquire Sample Perform ATR & Baseline Identify & Assign
(e.g., with isopropanol) Spectrum (no sample) of Solid Sample on Crystal with Anvil Spectrum Correction Characteristic Bands

Click to download full resolution via product page

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology

 Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached
thermal equilibrium.

e Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or
germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free
wipe. Allow the solvent to fully evaporate.

o Background Collection: In the spectrometer software, initiate a background scan. This
measures the spectrum of the ambient environment (air, CO2, water vapor) and the ATR
crystal itself, which will be subtracted from the sample spectrum. A typical background scan
consists of 16-32 co-added scans at a resolution of 4 cm~2.

o Sample Application: Place a small amount of the solid pyridine-2-carboxamide powder onto
the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

o Applying Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm and
uniform contact between the solid and the ATR crystal. Good contact is critical for a strong
signal. Use a consistent torque setting if available.

o Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan
parameters (number of scans, resolution) as the background. The software will automatically
ratio the sample scan against the stored background scan to produce the final absorbance or
transmittance spectrum.
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o Data Processing: Apply a baseline correction to remove any broad, rolling features. If
necessary, use the software's ATR correction algorithm, which accounts for the wavelength-
dependent depth of penetration of the IR beam.

e Analysis: Label the significant peaks in the processed spectrum and assign them to the
corresponding molecular vibrations based on the data presented in this guide.

Visualizing Key Vibrational Modes

To consolidate the information, the following diagram illustrates the primary vibrational modes
within the pyridine-2-carboxamide molecule that give rise to its most characteristic IR bands.

Caption: Key vibrational modes of the pyridine-2-carboxamide molecule.

Conclusion

The infrared spectrum of pyridine-2-carboxamide is a distinct molecular fingerprint defined by
predictable yet sensitive vibrational bands. The N-H stretches, profoundly affected by hydrogen
bonding, the strong Amide | (C=0) band, the coupled Amide Il (N-H bend/C-N stretch) band,
and a series of pyridine ring modes provide a robust basis for its identification. Comparative
analysis with its isomers and non-heterocyclic analogs reveals that subtle changes in electronic
structure and the potential for intra- and intermolecular interactions cause diagnostic shifts in
these key bands. By following a validated experimental protocol, researchers can reliably
obtain high-quality spectra to confirm the identity and probe the structural environment of this
important chemical entity.

References

e St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from
[Link]

e Macoas, E. C. R., et al. (2008). Molecular structure, vibrational spectra, quantum chemical
calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic
inert matrixes and in the neat low-temperature solid phases. The Journal of Physical
Chemistry A, 112(4), 579-591. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.spcmc.ac.in/
https://pubmed.ncbi.nlm.nih.gov/18183963/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of
Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2625-2630. Retrieved from [Link]

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional theory, and ab
initio calculations on pyridine-2,6-dicarbonyl dichloride. Elixir Vibration Spectroscopy, 48,
9663-9668. Retrieved from [Link]

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of
Pyridine. Journal of the Chemical Society, 3674-3678.

University of the Witwatersrand. (n.d.). Chapter 2: The Coordination Chemistry of Pyridine-
Based Ligands. Retrieved from [Link]

Yousefi, M., et al. (2013). Synthesis, Characterization and Crystal Structure Determination of
a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co(ll) Complex. Journal of
the Chilean Chemical Society, 58(1), 1541-1544. Retrieved from [Link]

PubChem. (n.d.). 2-Pyridinecarboxamide. National Center for Biotechnology Information.
Retrieved from [Link]

Macobas, E. C. R., et al. (2008). Molecular Structure, Vibrational Spectra, Quantum Chemical
Calculations and Photochemistry of Picolinamide and Isonicotinamide. CORE Repository.
Retrieved from [Link]

Bellamy, L. J., & Williams, R. L. (1962). N-H Stretching Frequencies of Amines and Amides.
Nature, 195, 898-899. Retrieved from [Link]

Yoshida, S., & Asai, M. (1954). Infrared Spectra of Benzamide, its p-Substituted Derivatives,
Pyridinecarboxylic Acid Amides and Pyrazinamide. Pharmaceutical Bulletin, 2(4), 117-121.
Retrieved from [Link]

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from
[Link]

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://asianpubs.org/
https://www.specac.com/
https://www.elixirpublishers.com/
https://wiredspace.wits.ac.za/
https://www.scielo.cl/
https://pubchem.ncbi.nlm.nih.gov/compound/15070
https://core.ac.uk/display/14798604
https://www.nature.com/
https://www.jstage.jst.go.jp/article/cpb1953/2/4/2_4_345/_article
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Mikami, M., Nakagawa, I., & Shimanouchi, T. (1969). Infrared spectroscopic investigation of
pyridine-2-carboxamide chelate of bivalent metals—II. Spectrochimica Acta Part A: Molecular
Spectroscopy, 25(2), 365-374. Retrieved from [Link]

SpectraBase. (n.d.). 2-Pyridinecarboxamide, 3-hydroxy-N-methyl-. Wiley. Retrieved from
[Link]

NIST. (n.d.). Picolinamide. In NIST Chemistry WebBook. National Institute of Standards and
Technology. Retrieved from [Link]

NIST. (n.d.). Picolinamide. In NIST Chemistry WebBook. National Institute of Standards and
Technology. Retrieved from [Link]

ResearchGate. (n.d.). The experimental and computational study on the IR spectra and
structure of pyridine-3-carboxamide (nicotinamide)-d 0 and -d 2. Retrieved from [Link]

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from
[Link]

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid
Derivatives. Retrieved from [Link]

SlidePlayer. (n.d.). 5 - IR - spectroscopy. Retrieved from [Link]
University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Wiley. Retrieved
from [Link]

ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of
Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional
Groups. Retrieved from [Link]

DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary
structural sensitivity. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://scilit.net/article/2c9c22881b213b9f3e4334335c093a3c
https://spectrabase.com/spectrum/6nEaL5X1L2J
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1452773&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1452773&Type=IR-SPEC&Index=0
https://www.researchgate.net/publication/222538188_The_experimental_and_computational_study_on_the_IR_spectra_and_structure_of_pyridine-3-carboxamide_nicotinamide-d_0_and_-d_2
https://www.spcmc.ac.in/
https://chem.libretexts.org/
https://slideplayer.com/slide/8009215/
https://www.chem.ucalgary.ca/
https://spectrabase.com/spectrum/51012
https://www.researchgate.net/publication/321211718_Infrared_Spectroscopic_Analysis_of_the_Adsorption_of_Pyridine_Carboxylic_Acids_on_Colloidal_Ceria
https://chem.libretexts.org/
https://dspace.mit.edu/handle/1721.1/87242
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

 Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of
Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

e Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, I, and Ill Band Contributions
of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8593-8600. Retrieved from
[Link]

e Uno, T, et al. (1968). Infrared Spectra of Sulfonamide Derivatives. |. Pyridine, Thiazole, and
Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 121-128. Retrieved
from [Link]

e bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion
Bodies. Retrieved from [Link]

o ResearchGate. (n.d.). Comparison of the IR spectra of pyridine-(NH 3 ) n,n=1-3 and
those.... Retrieved from [Link]

e MDPI. (n.d.). Broadband Multidimensional Spectroscopy Identifies the Amide Il Vibrations in
Silkworm Films. Retrieved from [Link]

e Wang, Y., et al. (2018). Co-crystallization of pyridine-2-carboxamide with a series of alkyl
dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld
analysis. RSC Advances, 8(46), 26033-26043. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
o 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

e 3. spcmc.ac.in [spcmc.ac.in]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.hilarispublisher.com/open-access/synthesis-ftir-and-electronic-spectra-studies-of-metal-ii-complexes-ofpyrazine2carboxylic-acid-derivative-2161-0401-1000204.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179612/
https://www.jstage.jst.go.jp/browse/cpb/16/1/_contents/-char/ja
https://www.biorxiv.org/content/10.1101/2022.07.21.500918v1.full
https://www.researchgate.net/publication/322819865_Comparison_of_the_IR_spectra_of_pyridine-NH_3_n_n_1-3_and_those_of_pyridine_dimer_and_trimer_clusters
https://www.mdpi.com/1422-0067/20/19/4842
https://pubmed.ncbi.nlm.nih.gov/35541995/
https://www.benchchem.com/product/b3005452?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1590/An_In_depth_Technical_Guide_to_the_Infrared_Spectroscopy_of_Fused_Pyridinone_Systems.pdf
https://fileserver-az.core.ac.uk/download/pdf/144022871.pdf
https://www.spcmc.ac.in/uploads/1716616189_PPT-12PART-6IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

4. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with
different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed
[pubmed.ncbi.nim.nih.gov]

5. chem.pg.edu.pl [chem.pg.edu.pl]

6. DFT-Calculated IR Spectrum Amide I, Il, and Ill Band Contributions of N-Methylacetamide
Fine Components - PMC [pmc.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

8. elixirpublishers.com [elixirpublishers.com]
9. revroum.lew.ro [revroum.lew.ro]

10. repository.up.ac.za [repository.up.ac.za]
11. chem.libretexts.org [chem.libretexts.org]

12. Molecular structure, vibrational spectra, quantum chemical calculations and
photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and
in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nim.nih.gov]

13. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid
Amides and Pyrazinamide. [jstage.jst.go.jp]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [characteristic IR bands for pyridine-2-carboxamide
functional groups]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3005452/docs#characteristic-ir-bands-for-pyridine-2-
carboxamide-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24184625/
https://pubmed.ncbi.nlm.nih.gov/24184625/
https://pubmed.ncbi.nlm.nih.gov/24184625/
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178369/
https://www.mdpi.com/1420-3049/27/19/6275
https://www.elixirpublishers.com/articles/1681279687_201207090.pdf
https://revroum.lew.ro/wp-content/uploads/2018/10/Art%2003.pdf
https://repository.up.ac.za/server/api/core/bitstreams/ece5fc9d-ee9a-4721-af72-fe231504eacd/content
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_24%3A_Amines_and_Heterocycles/24.10_Spectroscopy_of_Amines
https://pubmed.ncbi.nlm.nih.gov/18069805/
https://pubmed.ncbi.nlm.nih.gov/18069805/
https://pubmed.ncbi.nlm.nih.gov/18069805/
https://www.jstage.jst.go.jp/article/cpb1958/11/5/11_5_628/_article
https://www.jstage.jst.go.jp/article/cpb1958/11/5/11_5_628/_article
https://www.researchgate.net/publication/244286503_The_experimental_and_computational_study_on_the_IR_spectra_and_structure_of_pyridine-3-carboxamide_nicotinamide-d_0_and_-d_2
https://www.benchchem.com/product/b3005452/docs#characteristic-ir-bands-for-pyridine-2-carboxamide-functional-groups
https://www.benchchem.com/product/b3005452/docs#characteristic-ir-bands-for-pyridine-2-carboxamide-functional-groups
https://www.benchchem.com/product/b3005452/docs#characteristic-ir-bands-for-pyridine-2-carboxamide-functional-groups
https://www.benchchem.com/product/b3005452/docs#characteristic-ir-bands-for-pyridine-2-carboxamide-functional-groups
https://www.benchchem.com/product/b3005452?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

